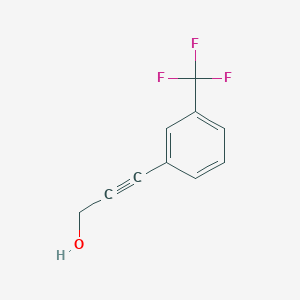

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Description

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPGHSLZWXJUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627892 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65126-85-4 | |

| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol CAS number

An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated propargyl alcohol derivative of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis methodologies, and its strategic application in the design and development of novel therapeutic agents. The unique electronic properties conferred by the trifluoromethyl (CF₃) group, combined with the reactivity of the propargyl alcohol moiety, make this compound a versatile building block for creating complex molecules with enhanced biological activity and optimized pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Compound Profile and Physicochemical Properties

This compound is a specialized chemical intermediate. Its structure is characterized by a phenyl ring substituted with a trifluoromethyl group at the meta-position, and a propargyl alcohol group. This combination of functional groups is pivotal to its utility.

The CAS Number for this compound is 65126-85-4 .

| Property | Value | Source |

| CAS Number | 65126-85-4 | |

| Molecular Formula | C₁₀H₇F₃O | |

| Molecular Weight | 200.16 g/mol | [1] |

| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |

| Purity | Typically ≥95% | [1] |

| MDL Number | MFCD06803756 |

The trifluoromethyl group is a key feature, acting as a bioisostere for groups like chlorine and methyl, while profoundly influencing the molecule's properties.[2] Its high electronegativity and electron-withdrawing nature enhance metabolic stability and can improve binding affinity to biological targets.[2] Furthermore, the presence of the CF₃ group increases the lipophilicity of parent molecules, which can facilitate passage through biological membranes—a critical factor in drug design.[2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a Sonogashira coupling reaction, a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.

Conceptual Synthesis Workflow

The general strategy involves coupling 3-iodobenzotrifluoride (or the corresponding bromide) with propargyl alcohol. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.

Caption: Generalized Sonogashira coupling workflow for synthesis.

Detailed Experimental Protocol (Illustrative)

The following is a representative, self-validating protocol for the synthesis:

-

Vessel Preparation: A dry, three-necked round-bottom flask is charged with 3-iodobenzotrifluoride (1.0 eq.), propargyl alcohol (1.2 eq.), and a copper(I) iodide (0.05 eq.). The flask is equipped with a condenser, a magnetic stirrer, and a nitrogen inlet.

-

Solvent and Base Addition: Anhydrous triethylamine or a similar amine base is added as the solvent. The amine serves a dual role: it acts as the solvent and scavenges the hydrogen halide byproduct generated during the reaction.

-

Catalyst Introduction: The palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.025 eq.), is added to the mixture. The choice of palladium catalyst is critical; its role is to facilitate the oxidative addition and reductive elimination steps that form the core of the catalytic cycle.

-

Reaction Execution: The mixture is degassed and placed under a nitrogen atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst. The reaction is then heated, typically to 50-70 °C, and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl halide is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with aqueous ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final product, this compound, are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A purity of >95% is typically targeted.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold in drug design. The trifluoromethylphenyl moiety is a common feature in many modern pharmaceuticals, while the propargyl alcohol provides a reactive handle for further molecular elaboration.

Strategic Importance in Scaffolding

The incorporation of the trifluoromethyl group is a deliberate strategy in medicinal chemistry to enhance a drug candidate's profile.[3] The CF₃ group can improve:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2]

-

Receptor Binding Affinity: The group's electronic and steric properties can lead to more potent interactions with the target protein's binding pocket.[2]

-

Lipophilicity and Bioavailability: By increasing lipophilicity, the CF₃ group can enhance a molecule's ability to cross cell membranes, potentially improving oral bioavailability.[2]

The propargyl alcohol group is a versatile functional handle. The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the scaffold to other molecular fragments. The hydroxyl group can be oxidized, reduced, or used as a nucleophile in substitution reactions.

Caption: Role of the core scaffold in drug design applications.

Case Study: Precursor to Bioactive Molecules

While this specific molecule is primarily a building block, its structural motifs are present in numerous advanced compounds. For instance, derivatives of trifluoromethylphenyl alkynes have been investigated for their potential antidepressant effects by modulating the serotonergic system.[4][5] Research into compounds like N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide demonstrates how the core scaffold can be elaborated to produce molecules with significant biological activity.[4] Furthermore, the trifluoromethylphenyl group is a key component in potent inhibitors of the mTOR protein, a critical regulator of cell growth implicated in cancer.[6]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: While specific GHS data for this exact compound is not widely published, related fluorinated compounds can cause skin and serious eye irritation.[7][8]

Conclusion and Future Perspectives

This compound stands out as a high-value intermediate for the synthesis of complex organic molecules. Its utility is driven by the synergistic combination of the metabolically robust and electronically influential trifluoromethylphenyl group with the synthetically versatile propargyl alcohol moiety. For drug development professionals, this compound offers a reliable starting point for generating libraries of novel compounds aimed at a wide range of biological targets, from central nervous system disorders to oncology. As synthetic methodologies continue to advance, the applications for this and related fluorinated building blocks are poised to expand, further solidifying their crucial role in the future of medicinal chemistry.

References

-

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system . ResearchGate. [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer . National Institutes of Health. [Link]

Sources

- 1. 10-F433654 - 3-3-trifluoromethylphenylprop-2-yn-1-ol [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. N-(3-((3-(trifluoromethyl)phenyl)selanyl)prop-2-yn-1-yl) benzamide induces antidepressant-like effect in mice: involvement of the serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-[3-(Trifluoromethyl)phenyl]-1-propanol | 78573-45-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol (CAS No. 65126-85-4). This propargyl alcohol derivative, featuring a trifluoromethyl-substituted phenyl ring, is a key building block in organic synthesis, most notably as a crucial intermediate in the preparation of the calcimimetic agent, Cinacalcet. This guide offers detailed experimental protocols, mechanistic insights, and data analysis to support its use in research and development.

Introduction

This compound is a specialized organic compound that has garnered significant interest in the field of medicinal chemistry. Its structure, which combines a reactive propargyl alcohol moiety with a trifluoromethylphenyl group, imparts unique properties that are highly valuable in the synthesis of complex molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates, making this compound a desirable synthon in drug discovery programs.[1]

The primary utility of this compound lies in its role as a precursor to 3-(3-(trifluoromethyl)phenyl)propan-1-ol, a key intermediate in the synthesis of Cinacalcet.[2][3] Cinacalcet is a calcimimetic agent used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in individuals with parathyroid carcinoma.[2] This guide will delve into the essential chemical characteristics and transformations of this compound that are critical for its application in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and purification.

General Properties

| Property | Value | Source(s) |

| CAS Number | 65126-85-4 | [4][5][6] |

| Molecular Formula | C₁₀H₇F₃O | [6] |

| Molecular Weight | 200.16 g/mol | [6][7] |

| Appearance | Not explicitly stated, likely a solid or oil | |

| Purity | ≥95.0% | [7] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet or triplet for the hydroxyl proton, a singlet for the methylene protons adjacent to the alcohol, and a complex multiplet pattern in the aromatic region for the trifluoromethylphenyl group.

-

¹³C NMR: Key resonances would be observed for the alkynyl carbons, the methylene carbon, and the aromatic carbons, including a characteristic quartet for the carbon attached to the trifluoromethyl group due to C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (around 3300 cm⁻¹), the C≡C triple bond stretch (around 2100-2260 cm⁻¹), and C-F stretches (in the 1000-1400 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Manufacturing

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[8]

Caption: Synthesis of the target molecule via Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira couplings of aryl halides with propargyl alcohol.[9][10]

Materials:

-

1-Iodo-3-(trifluoromethyl)benzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA)

-

Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent and the amine base to the flask. Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.

-

Add 1-iodo-3-(trifluoromethyl)benzene to the reaction mixture.

-

Add propargyl alcohol dropwise to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with an appropriate organic solvent.

-

The filtrate is then subjected to an aqueous workup. Typically, this involves washing with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.

-

Copper(I) Co-catalyst: The copper acetylide intermediate is more reactive towards transmetalation with the palladium complex than the terminal alkyne itself, thus accelerating the reaction.[8]

-

Amine Base: The base is crucial for the deprotonation of the terminal alkyne to form the reactive acetylide species. It also serves to neutralize the hydrogen halide formed during the reaction.

Chemical Reactivity and Key Transformations

The chemical reactivity of this compound is dominated by the propargyl alcohol moiety. Key transformations include oxidation of the alcohol and reduction of the alkyne.

Reduction to 3-(3-(Trifluoromethyl)phenyl)propan-1-ol

The most significant reaction of this compound is its hydrogenation to the corresponding saturated alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol. This saturated alcohol is a direct precursor to the aldehyde used in the synthesis of Cinacalcet.[3]

Caption: Reduction of the alkyne to the corresponding alkane.

Experimental Protocol: Hydrogenation

This protocol is based on a reported procedure for the synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol.[3]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

2-Propanol

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (e.g., 14.5 g, 72.5 mmol) in 2-propanol (e.g., 50 mL).

-

Carefully add the 10% Pd/C catalyst (e.g., 0.38 g) to the solution.

-

Seal the reaction vessel and subject the mixture to hydrogenation at a temperature of 42-45 °C and a pressure of 5 bar.

-

Monitor the reaction until the starting material is completely consumed (approximately 5 hours), for instance by GC-MS.

-

Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst. The catalyst should be handled with care as it can be pyrophoric.

-

Wash the catalyst with a small amount of 2-propanol.

-

Combine the filtrates and concentrate by evaporation under reduced pressure to obtain the crude 3-(3-(trifluoromethyl)phenyl)propan-1-ol.

-

The crude product can be purified by distillation under reduced pressure.

Self-Validating System: The completion of the reaction can be validated by the disappearance of the starting material and the appearance of the product, monitored by techniques like GC-MS or NMR spectroscopy. The purity of the final product can be confirmed by these same techniques.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Cinacalcet.[2][3] The trifluoromethyl group in this building block is a critical pharmacophore that contributes to the overall efficacy and pharmacokinetic profile of the final drug molecule.[1]

The synthetic pathway from this compound to Cinacalcet involves the aforementioned hydrogenation to 3-(3-(trifluoromethyl)phenyl)propan-1-ol, followed by oxidation to the corresponding aldehyde, and subsequent reductive amination with (R)-1-(1-naphthyl)ethylamine.

Beyond its role in Cinacalcet synthesis, propargyl alcohols, in general, are valuable intermediates in the pharmaceutical industry. They serve as versatile building blocks for creating a wide array of complex molecules, including antiviral and anticancer agents.[5] The alkyne functionality allows for participation in various coupling reactions, such as the Sonogashira coupling and click chemistry, enabling the construction of diverse molecular scaffolds for drug discovery.[11]

Conclusion

This compound is a valuable and specialized chemical intermediate with a critical role in pharmaceutical synthesis, particularly in the manufacturing of Cinacalcet. Its synthesis via the Sonogashira coupling and its key transformation through hydrogenation are well-established processes. The presence of the trifluoromethyl group underscores its importance in modern drug design. This guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively utilize this compound in their synthetic endeavors. Further research into the direct functionalization of the alkyne and alcohol moieties could expand its utility in creating novel molecular architectures for drug discovery and materials science.

References

-

NROChemistry. Sonogashira Coupling. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. This compound. (n.d.). Retrieved from [Link]

-

Rawsource. Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025, January 30). Retrieved from [Link]

-

Sinobio Chemistry. What Is Propargyl Alcohol? (2024, February 5). Retrieved from [Link]

-

Exploring 3-[3-(Trifluoromethyl)phenyl]-1-propanol: Properties and Applications. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. Cinacalcet Hydrochloride-impurities. (n.d.). Retrieved from [Link]

-

Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol. (n.d.). Retrieved from [Link]

-

PubChem. 1,1-Bis[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

-

PubChem. 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]

-

ResearchGate. Sonogashira cross-coupling of 32 with propargyl alcohol. (n.d.). Retrieved from [Link]

-

PubChem. 3-(3-Fluorophenyl)prop-2-yn-1-ol. (n.d.). Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Ma, S., et al. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H₂O. The Journal of Organic Chemistry, 75(8), 2589–2598. Retrieved from [Link]

Sources

- 1. 65126-85-4 2-Propyn-1-ol, 3-[3-(trifluoromethyl)phenyl]- [chemsigma.com]

- 2. 65126-85-4|this compound|BLD Pharm [bldpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 10-F433654 - 3-3-trifluoromethylphenylprop-2-yn-1-ol [cymitquimica.com]

- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]

- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 10. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and potential applications of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This compound is a notable propargyl alcohol derivative, distinguished by the presence of a trifluoromethyl group on the phenyl ring, a feature of significant interest in medicinal chemistry and materials science. We will delve into its structural characterization, explore robust synthetic methodologies, and discuss its reactivity and utility as a versatile chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of fluorinated organic compounds.

Introduction: The Significance of Fluorinated Propargyl Alcohols

Propargyl alcohols are a class of organic compounds containing both a hydroxyl (-OH) and an alkyne (C≡C) functional group. Their inherent reactivity makes them valuable building blocks in organic synthesis, enabling the construction of complex molecular architectures.[1] The introduction of a trifluoromethyl (-CF3) group onto the aromatic ring, as seen in this compound, imparts a unique set of physicochemical properties that are highly sought after, particularly in the field of drug discovery.

The -CF3 group is a cornerstone of modern medicinal chemistry for several key reasons:[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450. This can increase a drug's half-life and bioavailability.[2][3]

-

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with biological targets.[2][3]

-

Binding Affinity: The steric bulk and unique electronic nature of the -CF3 group can lead to stronger and more specific interactions with protein binding pockets through van der Waals forces, dipole-dipole interactions, or halogen bonding.[2]

-

Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like chlorine or a methyl group to fine-tune a molecule's properties without drastically altering its shape.[4]

Therefore, this compound represents a scaffold that combines the synthetic versatility of a propargyl alcohol with the advantageous pharmacological properties conferred by the trifluoromethyl group. This guide will serve as a detailed resource for understanding and utilizing this potent chemical entity.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound consists of a propargyl alcohol backbone attached to a phenyl ring at the 3-position. The phenyl ring is substituted with a trifluoromethyl group at its own 3-position (meta-position).

IUPAC Name: 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol[5] CAS Number: 65126-85-4[5]

Physicochemical Data

A summary of the key physicochemical properties is presented below. These properties are crucial for designing experimental conditions for synthesis, purification, and application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O | [6] |

| Molecular Weight | 200.16 g/mol | [6] |

| Appearance | Data not consistently available; likely a solid or oil | - |

| Purity | Typically available at ≥95% | [6] |

| InChI Key | OYPGHSLZWXJUQV-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

-CH₂- (Methylene protons): A singlet or doublet is expected around δ 4.2-4.4 ppm.

-

-OH (Hydroxyl proton): A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

-

Ar-H (Aromatic protons): A complex multiplet pattern is expected in the aromatic region (δ 7.4-7.8 ppm) corresponding to the four protons on the substituted phenyl ring.

-

-

¹³C NMR:

-

-CH₂- (Methylene carbon): A signal is expected around δ 50-55 ppm.

-

-C≡C- (Alkynyl carbons): Two signals are expected between δ 80-95 ppm.

-

Ar-C (Aromatic carbons): Multiple signals will appear in the δ 120-140 ppm range. The carbon attached to the -CF₃ group will show a characteristic quartet due to C-F coupling.

-

-CF₃ (Trifluoromethyl carbon): A quartet is expected around δ 120-130 ppm with a large coupling constant (¹JCF).

-

-

IR Spectroscopy:

-

O-H stretch: A broad band around 3300-3400 cm⁻¹.

-

C≡C stretch: A weak to medium band around 2200-2250 cm⁻¹.

-

C-F stretches: Strong, characteristic bands in the 1100-1350 cm⁻¹ region.

-

C-H aromatic stretches: Bands above 3000 cm⁻¹.

-

Synthesis and Reactivity

The most direct and industrially relevant method for synthesizing aryl-substituted propargyl alcohols is the Sonogashira cross-coupling reaction.[8][9] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves disconnecting the bond between the phenyl ring and the alkyne, pointing to a Sonogashira coupling strategy.

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general, robust procedure for the synthesis of the target molecule. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][10]

Objective: To synthesize this compound via a palladium-copper catalyzed Sonogashira coupling.

Materials:

-

1-Bromo-3-(trifluoromethyl)benzene

-

Propargyl alcohol

-

Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq).

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the flask.

-

Solvent and Reagents: Add anhydrous THF (or DMF) to dissolve the reactants. Follow this with the addition of the amine base (e.g., TEA, 2-3 eq) and propargyl alcohol (1.2-1.5 eq).

-

Causality Note: The amine base is crucial. It acts as both a solvent and a base to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. It also scavenges the HBr byproduct.[9]

-

-

Reaction Execution: Purge the flask with inert gas for 10-15 minutes. Heat the reaction mixture to a temperature between room temperature and 65°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality Note: The reaction is performed under an inert atmosphere to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which is an undesired side reaction.[11]

-

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst salts.

-

Purification: Wash the organic filtrate with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for Sonogashira synthesis.

Applications in Research and Development

While specific, direct applications of this compound are not extensively documented in dedicated papers, its structure is emblematic of intermediates used in several high-value research areas.

Intermediate in Pharmaceutical Synthesis

The true value of this molecule lies in its role as a versatile intermediate. The propargyl alcohol moiety can be readily transformed into other functional groups. For instance, it can be:

-

Hydrogenated to the corresponding saturated alcohol, 3-(3-(trifluoromethyl)phenyl)propan-1-ol, which is a known intermediate in the synthesis of compounds like Cinacalcet, a drug used to treat secondary hyperparathyroidism.[12][13]

-

Used in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to form heterocyclic structures like pyrazoles, which are pharmacologically important scaffolds.[14]

-

Oxidized to the corresponding aldehyde or carboxylic acid.

Building Block for Bioactive Molecules and Materials

Phenylpropargyl alcohol derivatives are recognized for their utility in synthesizing a range of bioactive compounds and advanced materials.[1][15] The trifluoromethylphenyl variant is particularly valuable for creating compounds with enhanced efficacy and metabolic stability for applications in:

-

Agrochemicals: The -CF3 group is common in modern herbicides and insecticides.[4]

-

Pharmaceuticals: As a key building block for drugs targeting central nervous system disorders or for anti-inflammatory agents.[4][16]

-

Materials Science: Used in the development of specialty polymers and coatings where chemical resistance and stability are required.[16]

If this molecule were to inhibit a hypothetical signaling pathway, such as a mitogen-activated protein kinase (MAPK) cascade, its mechanism could be visualized as follows:

Caption: Hypothetical inhibition of the MEK kinase in a signaling pathway.

Conclusion

This compound is a strategically important molecule that merges the synthetic flexibility of propargyl alcohol with the powerful physicochemical advantages of the trifluoromethyl group. Its synthesis is readily achievable through well-established methods like the Sonogashira coupling. While it may not be an end-product itself, its utility as a chemical intermediate provides a gateway to a wide array of complex molecules with potential applications in pharmacology, agrochemistry, and materials science. The principles and protocols outlined in this guide offer a solid foundation for researchers looking to explore the potential of this and related fluorinated compounds in their work.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Wikipedia. Trifluoromethyl group. Available from: [Link]

-

PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubChem. 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. Available from: [Link]

-

SciSpace. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

-

ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Available from: [Link]

- Google Patents. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 10-F433654 - 3-3-trifluoromethylphenylprop-2-yn-1-ol [cymitquimica.com]

- 7. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum [chemicalbook.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS#: 78573-45-2 [m.chemicalbook.com]

- 13. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. chemimpex.com [chemimpex.com]

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Introduction

This compound is a valuable propargylic alcohol derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alcohol, an internal alkyne, and a trifluoromethyl-substituted phenyl ring, makes it a precursor for a wide range of more complex molecules. The trifluoromethyl (-CF3) group is of particular importance in medicinal chemistry and drug design.[1] Its unique electronic properties and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2] Consequently, synthetic routes to molecules like this compound are of great interest to researchers in pharmaceutical and materials science.[3]

This guide provides a comprehensive overview of the primary synthetic pathway to this compound, focusing on the Sonogashira cross-coupling reaction. It delves into the mechanistic underpinnings, provides a detailed experimental protocol, and discusses the rationale behind key procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the carbon-carbon bond between the phenyl ring and the alkyne as the most logical disconnection. This C(sp²)-C(sp) bond is classically formed via a palladium-catalyzed cross-coupling reaction, pointing directly to the Sonogashira coupling as the premier synthetic strategy. The required synthons are an aryl halide and a terminal alkyne.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Sonogashira Coupling

The Sonogashira reaction is a powerful and widely used method for forming C(sp²)-C(sp) bonds. It involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

Mechanism of Action

While the precise mechanism can be complex and is not fully understood, it is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle :

-

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). This is typically the rate-determining step.[4]

-

Transmetalation : The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex, displacing the halide and forming an Ar-Pd-alkyne complex.

-

Reductive Elimination : The final product (Ar-alkyne) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.

-

-

Copper Cycle :

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Rationale for Reagent Selection

-

Aryl Halide : The choice of halide on the 3-(trifluoromethyl)benzene ring significantly impacts reactivity. The reaction rate follows the order: I > Br >> Cl.[4] For laboratory-scale synthesis where efficiency is prioritized, 1-iodo-3-(trifluoromethyl)benzene is the preferred starting material as it allows for milder reaction conditions and faster conversion. While aryl bromides can be used, they often require higher temperatures or more active catalytic systems.[4]

-

Alkyne : Propargyl alcohol (prop-2-yn-1-ol) is a commercially available and inexpensive terminal alkyne. Its hydroxyl group is generally compatible with the reaction conditions.

-

Catalyst System :

-

Palladium Source : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] are the most common catalysts.[6] PdCl₂(PPh₃)₂ is often preferred due to its higher stability and solubility.[6]

-

Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, essential for activating the alkyne.[7]

-

-

Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves a dual purpose: neutralizing the hydrogen halide (HX) formed during the reaction and acting as the solvent.[7]

-

Solvent : While the amine base can serve as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to ensure the solubility of all reactants.[8]

-

Atmosphere : Sonogashira couplings are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.[7]

Quantitative Data: Typical Reaction Parameters

| Parameter | Condition/Reagent | Rationale |

| Aryl Halide | 1-iodo-3-(trifluoromethyl)benzene | High reactivity allows for mild conditions.[4] |

| Alkyne | Propargyl alcohol (1.2 - 1.5 eq.) | Slight excess ensures complete consumption of the aryl halide. |

| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Effective and relatively air-stable Pd(II) precatalyst.[6] |

| Cu Co-catalyst | CuI (2-5 mol%) | Standard and effective co-catalyst for alkyne activation.[7] |

| Base/Solvent | Triethylamine (Et₃N) or THF/Et₃N mixture | Acts as base and solvent; ensures solubility.[7][8] |

| Temperature | Room Temperature to 50 °C | Milder conditions are possible due to the reactive aryl iodide.[3] |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions and catalyst degradation.[7] |

Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents are hazardous and should be handled with care in a chemical fume hood.

Materials and Equipment

-

Two-neck round-bottom flask, condenser, and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Syringes and needles

-

Reagents: 1-iodo-3-(trifluoromethyl)benzene, propargyl alcohol, PdCl₂(PPh₃)₂, CuI, Triethylamine (anhydrous), Tetrahydrofuran (THF, anhydrous)

-

Solvents for workup and chromatography: Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Setup : A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with nitrogen. This inert atmosphere is maintained throughout the reaction.

-

Reagent Addition : To the flask, add PdCl₂(PPh₃)₂ (e.g., 70 mg, 0.1 mmol, 2 mol%) and CuI (e.g., 38 mg, 0.2 mmol, 4 mol%).

-

Solvent and Base Addition : Add anhydrous THF (20 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the mixture to dissolve the solids.

-

Substrate Addition : Add 1-iodo-3-(trifluoromethyl)benzene (e.g., 1.36 g, 5.0 mmol, 1.0 eq.) followed by the dropwise addition of propargyl alcohol (e.g., 0.34 g, 6.0 mmol, 1.2 eq.) via syringe.

-

Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 6-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Workup :

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvents.

-

Re-dissolve the residue in ethyl acetate (50 mL).

-

Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 25 mL) to remove the bulk of the copper salts and amine hydrochloride.

-

Wash with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification :

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a solvent gradient, starting with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexanes) and gradually increasing the polarity (e.g., to 20% Ethyl Acetate in Hexanes) to elute the product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid or oil.

-

Alternative Synthesis Pathway

An alternative route involves the alkynylation of an aldehyde.[9] This method would start with 3-(trifluoromethyl)benzaldehyde .

-

Generation of an Acetylide : Propargyl alcohol's terminal alkyne proton is not acidic enough to react directly. A strong base is needed to deprotonate it, or more commonly, a protected version like (trimethylsilyl)propargyl alcohol is used.

-

Nucleophilic Addition : The resulting acetylide anion is then added to 3-(trifluoromethyl)benzaldehyde.

-

Deprotection : If a silyl-protected alkyne was used, a deprotection step (e.g., using TBAF) would be required to yield the final product.

While viable, this route is more circuitous than the Sonogashira coupling for this specific target molecule.

Conclusion

The Sonogashira cross-coupling reaction stands as the most efficient and direct method for the synthesis of this compound.[4] Its reliability, tolerance of functional groups, and well-understood mechanism make it the preferred choice for researchers. By carefully selecting the aryl halide, catalyst system, and reaction conditions, high yields of this valuable synthetic intermediate can be achieved. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists in their pursuit of novel molecules for drug discovery and materials science.

References

[4] Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling] [6] Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.07%3A_Sonogashira_Coupling] [7] Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm] [3] BYJU'S. Sonogashira Coupling. [URL: https://byjus.com/chemistry/sonogashira-coupling/] [5] Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/mastering/mastering-chemistry/sonogashiro-coupling-reaction.html] [10] Google Patents. (1950). US2527358A - Process of purifying propargyl alcohol. [URL: https://patents.google.com/patent/US2527358A/en] [11] Norwegian Research Information Repository - NTNU. (n.d.). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [URL: https://ntnuopen.ntnu.no/ntnu-xmlui/handle/11250/2436423] [8] ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr078344f] [9] Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [URL: https://www.organic-chemistry.org/synthesis/C2-alkohols/propargylalcohols.shtm] [1] MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5193] [2] Austin Publishing Group. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Annals of Clinical and Medical Case Reports. [URL: https://austinpublishinggroup.com/clinical-medical-case-reports/fulltext/acmcr-v7-id1218.php]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. byjus.com [byjus.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

- 11. nva.sikt.no [nva.sikt.no]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

This technical guide provides an in-depth exploration of the spectroscopic characterization of the novel propargyl alcohol, 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed, experience-driven framework for the acquisition, interpretation, and validation of spectroscopic data for this class of compounds. While experimental data for this specific molecule is not yet publicly available, this guide will leverage established principles and data from closely related analogues to predict and interpret its spectroscopic signature.

Introduction: The Significance of Substituted Propargyl Alcohols

Propargyl alcohols are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1] Their unique trifluoromethyl-substituted phenyl moiety, as seen in this compound, can significantly enhance chemical stability, metabolic resistance, and lipophilicity, making them attractive candidates in medicinal chemistry.[2] A thorough spectroscopic analysis is paramount for the unambiguous identification and characterization of such novel compounds, ensuring the integrity of subsequent research and development.

Molecular Structure and Predicted Spectroscopic Highlights

The structure of this compound combines a propargyl alcohol core with a 3-(trifluoromethyl)phenyl group. This unique combination dictates its characteristic spectroscopic features.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a fundamental technique for elucidating the hydrogen framework of a molecule. For this compound, the predicted ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic, methylene, and hydroxyl protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~7.7 - 7.5 | m | 4H | Ar-H | The aromatic protons are expected in this region. The electron-withdrawing trifluoromethyl group will deshield the adjacent protons. Data from related trifluoromethylphenyl compounds support this prediction. |

| ~4.4 | s | 2H | -CH₂-OH | The methylene protons adjacent to the oxygen and the alkyne are expected to be a singlet. This is consistent with data from 3-phenyl-2-propyn-1-ol.[3] |

| ~2.0 | t (broad) | 1H | -OH | The hydroxyl proton signal is typically a broad singlet or a triplet if coupled to the adjacent methylene protons. Its chemical shift can vary with concentration and temperature. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides crucial information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of this compound is expected to show distinct signals for the aromatic, alkynyl, methylene, and trifluoromethyl carbons.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~132-128 | Ar-C | Aromatic carbons will appear in this region. The carbon attached to the trifluoromethyl group will be a quartet due to C-F coupling. |

| ~124 (q, ¹JCF ≈ 272 Hz) | -CF₃ | The trifluoromethyl carbon will be a quartet with a large coupling constant, a characteristic feature of this group. |

| ~122 | Ar-C (ipso) | The ipso-carbon of the phenyl ring attached to the alkyne. |

| ~87 | -C≡C- | Alkynyl carbons typically resonate in this range. The substitution pattern influences the precise chemical shift. |

| ~84 | -C≡C- | The second alkynyl carbon. |

| ~51 | -CH₂-OH | The methylene carbon adjacent to the hydroxyl group. This is consistent with data for 3-phenyl-2-propyn-1-ol.[3] |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: A 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Proton-decoupled (broadband decoupling).

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Processing: Similar to ¹H NMR, apply a Fourier transform and phase correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, C≡C, and C-F bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |

| ~3300 (broad) | Strong | O-H stretch | The broadness is due to hydrogen bonding. This is a characteristic peak for alcohols. |

| ~2230 | Medium-Weak | C≡C stretch | The alkyne stretch is typically observed in this region. Its intensity can be weak for symmetrically substituted alkynes, but should be observable here. |

| ~1330 | Strong | C-F stretch | The trifluoromethyl group exhibits strong C-F stretching vibrations in this region. |

| ~1160, ~1120 | Strong | C-F stretch | Multiple strong bands are characteristic of the CF₃ group. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between two NaCl or KBr plates) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using the spectrum of the pure solvent or plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Neutral Loss | Rationale for Fragmentation |

| 200 | [M]⁺ | - | Molecular ion. |

| 181 | [M - H₂O]⁺ | H₂O | Loss of water from the alcohol. |

| 171 | [M - CHO]⁺ | CHO | α-cleavage with loss of a formyl radical. |

| 145 | [C₇H₄F₃]⁺ | C₃H₃O | Benzylic cleavage. |

| 131 | [M - CF₃]⁺ | CF₃ | Loss of the trifluoromethyl group. |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution and separation.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization of this compound necessitates an integrated approach, where data from each spectroscopic technique corroborates the others.

Figure 2: Workflow for integrated spectroscopic analysis.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive strategy for the spectroscopic characterization of this compound. By leveraging predictive methods based on established spectroscopic principles and data from analogous compounds, we have established a robust framework for its analysis. The detailed experimental protocols provide a self-validating system for researchers to acquire high-quality data. As this and similar molecules are synthesized and studied, the experimental verification of the predictions laid out in this guide will be a critical step in advancing their development for various applications, particularly in the pharmaceutical industry.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123115, 3-Phenyl-2-propyn-1-ol. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11231199, 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2782697, 3-(3-Fluorophenyl)prop-2-yn-1-ol. [Link].

-

SpectraBase. 1-(1-Phenyl-cyclopropyl)-3-(3-trifluoromethyl-phenyl)-urea. [Link].

-

PubChem. 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. [Link].

-

ResearchGate. Quantitative Investigation of Polymorphism in 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide. [Link].

-

ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Link].

-

Zhurnal Prikladnoi Spektroskopii. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[4]Dioxepino[5,6-d][5]Oxazole Compound: an Experimental and Density Functional Theory Study. [Link].

-

ResearchGate. Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone 596 cm. [Link].

-

PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine. [Link].

-

OSHA. Propargyl Alcohol. [Link].

-

ACS Omega. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link].

-

Matmatch. Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link].

-

National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link].

-

NIST. 2-Propen-1-ol, 3-phenyl-. [Link].

-

ResearchGate. 300 MHz ¹H NMR spectra of propargyl alcohol (a), unmodified PHBHV (b)... [Link].

-

Chem-Impex. 3-[3-(Trifluoromethyl)phenyl]-1-propanol. [Link].

-

NIST. 3-Phenyl-2-propyn-1-ol. [Link].

-

PubChem. 1,1,3-Triphenyl-2-propyn-1-ol. [Link].

Sources

- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Phenyl-2-propyn-1-ol | C9H8O | CID 123115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Fluorophenyl)prop-2-yn-1-ol | C9H7FO | CID 2782697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1-[2-(trifluoromethyl)phenyl]prop-2-yn-1-ol | C16H11F3O | CID 11231199 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Molecule and the Method

This compound is a propargyl alcohol derivative featuring a trifluoromethyl-substituted phenyl group. The unique electronic environment created by the alkyne, the aromatic ring, and the electron-withdrawing trifluoromethyl group results in a distinct ¹H NMR spectrum. Understanding this spectrum is crucial for verifying the molecule's synthesis, assessing its purity, and gaining insights into its electronic structure.

¹H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is based on the analysis of its distinct proton environments. The structure contains a methylene group adjacent to a hydroxyl group and an alkyne, and a substituted aromatic ring.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton labels.

Detailed Spectral Prediction:

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Ha (-CH₂-) | ~4.5 | Triplet (t) | 4Jab ≈ 2-3 Hz | Protons on a carbon adjacent to an oxygen atom (propargylic alcohol) are deshielded.[1][2][3][4] They are expected to show a small four-bond coupling to the hydroxyl proton.[5] |

| Hb (-OH) | Variable (broad singlet or triplet) | Broad Singlet (s) or Triplet (t) | 4Jba ≈ 2-3 Hz | The chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature.[6][7][8] It may appear as a broad singlet due to chemical exchange or a triplet if coupling to the methylene protons is resolved.[9] |

| Hc, Hd, He, Hf (Aromatic) | 7.3 - 7.8 | Multiplets (m) | ortho: 3J ≈ 7-10 Hzmeta: 4J ≈ 1-3 Hz | The trifluoromethyl group is strongly electron-withdrawing, deshielding the aromatic protons.[10][11][12] The protons will exhibit complex splitting patterns due to ortho and meta couplings.[13][14][15][16][17][18][19] The exact shifts are influenced by the combined electronic effects of the alkyne and trifluoromethyl substituents.[20] |

Causality Behind Predictions:

-

Propargylic Protons (Ha): The electronegativity of the adjacent oxygen atom and the anisotropy of the alkyne's π-system influence the chemical shift of the methylene protons. While alkynyl protons are shielded, the proximity to the electron-withdrawing oxygen results in a downfield shift.[21][22][23][24]

-

Hydroxyl Proton (Hb): The labile nature of the hydroxyl proton leads to rapid exchange with other protic species (including trace water in the solvent), which often results in a broad signal. The observed multiplicity depends on the rate of this exchange.[7][8][25]

-

Aromatic Protons (Hc, Hd, He, Hf): The trifluoromethyl group exerts a strong deshielding effect on the aromatic ring through its inductive electron-withdrawing nature.[26][27] This shifts the aromatic signals downfield compared to unsubstituted benzene (δ 7.36 ppm). The substitution pattern will lead to distinct signals for each aromatic proton, with splitting patterns determined by their ortho and meta relationships.[14][15][18]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Workflow for ¹H NMR Spectrum Acquisition:

Sources

- 1. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. acdlabs.com [acdlabs.com]

- 19. The Duke NMR Center Coupling constants [sites.duke.edu]

- 20. modgraph.co.uk [modgraph.co.uk]

- 21. Alkynes | OpenOChem Learn [learn.openochem.org]

- 22. brainly.com [brainly.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. Chemical Shifts: Proton [orgchemboulder.com]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 26. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 1H NMR spectrum [chemicalbook.com]

- 27. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Purity of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and validating the purity of 3-(3-(trifluoromethyl)phenyl)prop-2-yn-1-ol. This key propargyl alcohol derivative is a valuable building block in medicinal chemistry and materials science. This document outlines the prevalent synthetic routes, focusing on the Sonogashira coupling reaction, and details the associated impurity profiles. A multi-pronged analytical approach for rigorous purity assessment is presented, integrating chromatographic and spectroscopic techniques. The causality behind experimental choices in both purification and analysis is emphasized to ensure a robust and reproducible quality control strategy.

Introduction: The Significance of Purity for a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules and advanced materials. The trifluoromethyl group imparts unique properties such as enhanced metabolic stability and lipophilicity, making this compound a desirable component in drug design.[1] The propargyl alcohol moiety provides a reactive handle for further chemical transformations. Given its role as a foundational element in complex molecular architectures, the purity of this intermediate is of paramount importance. The presence of even minor impurities can have significant downstream consequences, including altered biological activity, compromised material integrity, and difficulties in subsequent synthetic steps.

This guide provides a detailed exploration of the synthesis, purification, and analytical validation of this compound, with a focus on achieving and confirming high purity.

Synthetic Pathway and Potential Impurities

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3] This reaction involves the coupling of a terminal alkyne (propargyl alcohol) with an aryl halide (typically 1-iodo-3-(trifluoromethyl)benzene or 1-bromo-3-(trifluoromethyl)benzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[2][3]

Caption: Generalized Sonogashira coupling for the synthesis of the target compound.

While highly effective, the Sonogashira coupling is not without its side reactions, which can lead to a range of impurities. Understanding these potential byproducts is the first step in developing a robust purification and analytical strategy.

Table 1: Common Impurities in the Synthesis of this compound

| Impurity Class | Specific Examples | Origin |

| Homocoupled Alkyne | 2,4-Hexadiyne-1,6-diol (Glaser coupling product) | Oxidative dimerization of propargyl alcohol, often promoted by the copper catalyst in the presence of oxygen.[4][5] |

| Homocoupled Aryl | 3,3'-Bis(trifluoromethyl)biphenyl | Reductive coupling of the aryl halide starting material. |

| Dehalogenated Starting Material | Trifluoromethylbenzene | Reduction of the aryl halide. |

| Solvent Adducts | Varies depending on the solvent used (e.g., amine adducts). | Reaction of the starting materials or product with the solvent, particularly at elevated temperatures. |

| Residual Catalysts | Palladium and copper species | Incomplete removal during workup. |

| Unreacted Starting Materials | 1-Iodo-3-(trifluoromethyl)benzene, Propargyl alcohol | Incomplete reaction. |

The formation of the Glaser homocoupling product is a particularly common side reaction that can be minimized by carrying out the reaction under an inert atmosphere and carefully controlling the reaction conditions.[4][5] Copper-free Sonogashira protocols can also be employed to circumvent this issue.[2][4]

Purification Strategies: A Multi-Step Approach

Achieving high purity of this compound necessitates a well-designed purification workflow. A combination of techniques is often required to remove the diverse range of potential impurities.

Caption: A typical multi-step purification workflow for propargyl alcohols.

Initial Aqueous Workup

The initial step following the reaction is a standard aqueous workup. This involves quenching the reaction mixture, typically with water or a saturated ammonium chloride solution, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). This process serves to remove the amine base, inorganic salts, and highly polar impurities.

Column Chromatography

For the removal of closely related organic impurities, such as the homocoupled products and unreacted starting materials, flash column chromatography on silica gel is the method of choice.[6][7]

Step-by-Step Protocol for Column Chromatography:

-

Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.

-

Column Packing: A glass column is packed with silica gel in a non-polar solvent (e.g., hexanes).

-

Loading: The adsorbed crude product is carefully loaded onto the top of the packed column.

-

Elution: A gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is passed through the column. The less polar impurities will elute first, followed by the desired product, and then the more polar impurities.

-

Fraction Collection: Eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified product.

The choice of eluent system is critical for achieving good separation and should be optimized using TLC prior to running the column.

Distillation or Recrystallization

For final polishing and removal of any residual non-volatile impurities, distillation under reduced pressure or recrystallization can be employed.[8][9][10] Given that this compound is a liquid at room temperature, vacuum distillation is the more appropriate technique.[10]

Analytical Methods for Purity Determination

A single analytical technique is often insufficient to definitively establish the purity of a compound. A combination of chromatographic and spectroscopic methods provides a comprehensive assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the purity of aromatic compounds and separating closely related impurities.[11][12][13] A reverse-phase C18 column is typically effective for this class of compounds.

Typical HPLC Method Parameters:

| Parameter | Value | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation of aromatic compounds.[12] |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) | A gradient allows for the separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for identifying and quantifying volatile impurities.[15] It provides both retention time data for quantification and mass spectral data for structural elucidation of any detected impurities.

Typical GC-MS Method Parameters:

| Parameter | Value | Rationale |

| Column | HP-5MS or equivalent (non-polar) | Suitable for the separation of a wide range of organic compounds. |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) | Separates compounds based on their boiling points and column interactions. |

| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used to assess purity. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for a highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.

For this compound, characteristic signals in the ¹H NMR spectrum include the aromatic protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The absence of signals corresponding to starting materials or common byproducts (e.g., the symmetrical homocoupled product) is a strong indicator of purity.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the sample. A close correlation between the experimentally determined percentages and the theoretical values for the molecular formula (C₁₀H₇F₃O) provides strong evidence of purity.

Conclusion